molecular formula C4HF3N2O2S B1403606 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid CAS No. 1260665-07-3

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid

Cat. No. B1403606
M. Wt: 198.13 g/mol
InChI Key: SFBQYVLKYKXYCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid” are not available, trifluoromethylated compounds are generally synthesized using various methods, including photo-, enzyme-, redox-, and ultrasound-initiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethylated compounds generally have higher acidity than their analogous fluorine substituted molecules .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid is used in the synthesis of various heterocyclic compounds, which have high potential for biological activity. This includes the synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines, derived from derivatives of 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carboxylic acids (Petkevich et al., 2021).

Antibacterial and Antiproliferative Activities

  • Some novel derivatives synthesized from 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid have shown potential anti-infective and anti-inflammatory activities. For example, compounds derived from diflunisal hydrazide have been tested against various bacteria, fungi, yeast species, and viruses, showing significant activity (Ş. Küçükgüzel et al., 2007).
  • Additionally, 6-Adamantyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, synthesized from related carboxylic acids, have been evaluated for their antiproliferative activity against a panel of human cell lines, indicating potential as lead compounds in drug development (Khan et al., 2010).

Agricultural Chemical Research

  • In agricultural chemical research, thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles have been synthesized and tested for fungicidal activity. Some of these compounds have shown potential as wide spectrum fungicides, with significant growth inhibition against various fungi (Fan et al., 2010).

Microwave-Enhanced Synthesis

  • The microwave-enhanced synthesis of 3-substituted-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, using derivatives of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid, demonstrates an environmentally benign and efficient method for producing these compounds (Zhao Gui-fang, 2008).

Safety And Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. Some trifluoromethylated compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2O2S/c5-4(6,7)3-9-8-1(12-3)2(10)11/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBQYVLKYKXYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 2
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 4
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 5
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 6
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid

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